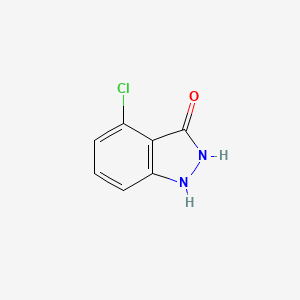

4-Chloro-1H-indazol-3(2H)-one

Vue d'ensemble

Description

4-chloro-1,2-dihydro-3H-indazol-3-one is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-1,2-dihydro-3H-indazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1,2-dihydro-3H-indazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Rôle dans la synthèse de Lenacapavir

“4-Chloro-1H-indazol-3(2H)-one” joue un rôle crucial dans la synthèse de Lenacapavir, un puissant inhibiteur de la capside pour le traitement des infections à VIH-1 . Il sert de fragment hétérocyclique dans le processus de synthèse .

Intermédiaire dans la synthèse pharmaceutique

Ce composé est souvent utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Sa structure unique en fait un composant précieux dans le développement de nouveaux médicaments .

Rôle dans le développement du traitement de la maladie d'Alzheimer

La structure de la 3-aminoindazole, qui fait partie de “this compound”, se retrouve dans l'inhibiteur de la glycogène synthase 3β, une substance ayant un potentiel pour le traitement de la maladie d'Alzheimer .

Rôle dans le développement du traitement de la carence en fer

La structure de la 3-aminoindazole se retrouve également dans un composé développé comme un traitement possible de la carence en fer .

Rôle dans le développement du traitement du cancer

Le composé se retrouve dans le linifanib, un puissant inhibiteur du récepteur de la tyrosine kinase utilisé pour supprimer la croissance tumorale .

Rôle dans la recherche biologique

“this compound” est également utilisé dans la recherche biologique, en particulier dans des études impliquant des espèces comme Bombus terrestris (bourdon), où il a été trouvé dans le cerveau, l'intestin postérieur et l'hémolymphe .

Activité Biologique

4-Chloro-1,2-dihydro-3H-indazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-1,2-dihydro-3H-indazol-3-one is C₇H₆ClN₂O, with a molecular weight of approximately 162.58 g/mol. The compound features a chlorinated indazolone structure characterized by a five-membered aromatic ring fused with a nitrogen-containing heterocycle. The presence of the chlorine atom at the fourth position significantly influences its reactivity and biological activity.

Anticancer Activity

Research indicates that indazolone derivatives, including 4-chloro-1,2-dihydro-3H-indazol-3-one, exhibit notable anticancer properties. The mechanism behind this activity is believed to involve the compound's ability to interact with various biological targets associated with cancer pathways. For instance, studies have shown that related indazole derivatives can inhibit tumor growth in several cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer potential, 4-chloro-1,2-dihydro-3H-indazol-3-one has demonstrated significant anti-inflammatory activity. Experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema have been utilized to assess the compound's efficacy. Results indicated that certain derivatives exhibited high anti-inflammatory effects with minimal ulcerogenic potential.

Antifungal Activity

The compound also shows promise as an antifungal agent. A study evaluating various indazole derivatives found that some exhibited effective antifungal activity against Candida species, particularly C. albicans and miconazole-resistant C. glabrata. The minimum inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as new therapeutic agents against fungal infections .

Synthesis Methods

Several methods for synthesizing 4-chloro-1,2-dihydro-3H-indazol-3-one have been documented:

- Photochemical Synthesis : This method involves generating the compound in situ from o-nitrobenzyl alcohols using an aqueous solvent at room temperature, providing an efficient route for synthesis.

- Transition Metal-Catalyzed Reactions : These reactions facilitate the formation of indazole derivatives through various catalytic processes, enhancing yield and selectivity .

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer effects of 4-chloro-1,2-dihydro-3H-indazol-3-one involved testing its efficacy against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis in treated cells compared to control groups.

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory properties, the compound was administered in animal models exhibiting arthritis symptoms. The treated groups displayed significant reductions in inflammation markers compared to untreated controls, suggesting its potential for therapeutic use in inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of 4-chloro-1,2-dihydro-3H-indazol-3-one compared to other similar compounds, a comparative table is presented below:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-Chloro-1,2-dihydro-3H-indazol-3-one | Indazolone | Chlorine at position 4; anticancer and anti-inflammatory properties |

| 1H-Indazole | Heterocyclic | Lacks chlorine substituent; lower biological activity |

| 5-Chloroindazole | Heterocyclic | Chlorine at position 5; different biological profile |

| 4-Bromoindazole | Heterocyclic | Bromine instead of chlorine; potential anticancer activity |

Propriétés

IUPAC Name |

4-chloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRONPGJZULTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646619 | |

| Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787580-87-4 | |

| Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.